Bienvenue dans la boutique en ligne BenchChem!

2-(1,2-dimethyl-1H-indol-3-yl)-N-mesityl-2-oxoacetamide

Medicinal Chemistry ADME Optimization Lipophilicity

This synthetic indolyl-3-glyoxylamide features a 1,2-dimethylindole core linked via an oxoacetamide bridge to a sterically bulky mesityl group. Its distinct ortho,para-trimethyl substitution pattern and physicochemical profile (cLogP 2.17, PSA 84.86 Ų) distinguish it from generic N-alkyl or N‑(2,6-dimethylphenyl) analogs, making it a critical tool for pancreatic lipase SAR, tubulin polymerization assays, and DEL/library synthesis. Supplied at ≥95% purity for immediate medicinal chemistry use.

Molecular Formula C21H22N2O2
Molecular Weight 334.419
CAS No. 862831-83-2
Cat. No. B2931440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,2-dimethyl-1H-indol-3-yl)-N-mesityl-2-oxoacetamide
CAS862831-83-2
Molecular FormulaC21H22N2O2
Molecular Weight334.419
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)NC(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C)C
InChIInChI=1S/C21H22N2O2/c1-12-10-13(2)19(14(3)11-12)22-21(25)20(24)18-15(4)23(5)17-9-7-6-8-16(17)18/h6-11H,1-5H3,(H,22,25)
InChIKeyQGPBUKRRLIOLIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1,2-Dimethyl-1H-indol-3-yl)-N-mesityl-2-oxoacetamide (CAS 862831-83-2): An Indolyl Glyoxylamide Building Block


2-(1,2-dimethyl-1H-indol-3-yl)-N-mesityl-2-oxoacetamide (CAS 862831-83-2) is a synthetic indole derivative belonging to the indolyl-3-glyoxylamide class . It features a 1,2-dimethylindole core connected via an oxoacetamide linker to a sterically bulky mesityl (2,4,6-trimethylphenyl) group. With a molecular weight of 334.42 g/mol and a cLogP of 2.17, it occupies a distinct physicochemical space relative to its simpler N-alkyl or N-aryl analogs . Vendor listings indicate it is supplied as a building block for medicinal chemistry and screening library synthesis, typically at ≥95% purity .

Why 2-(1,2-Dimethyl-1H-indol-3-yl)-N-mesityl-2-oxoacetamide Cannot Be Replaced by Generic Indolyl Glyoxylamides


Indolyl-3-glyoxylamides constitute a pharmacologically privileged scaffold with reported activity against secretory phospholipase A2, pancreatic lipase, tubulin, and various kinases [1][2]. However, minor structural modifications within this class—particularly at the indole N1, C2, and the amide N-substituent—profoundly alter target engagement, potency, and selectivity. The combination of N1 and C2 methylation on the indole ring with the unique ortho,para-trimethylated mesityl amide distinguishes 2-(1,2-dimethyl-1H-indol-3-yl)-N-mesityl-2-oxoacetamide from analogs such as the N,N-diethyl variant or the N-(2,6-dimethylphenyl) variant, which lack the para-methyl group or possess different steric and electronic profiles. The evidence below highlights the specific, quantifiable property differences that prevent simple generic substitution [3].

Quantitative Differentiation Evidence for 2-(1,2-Dimethyl-1H-indol-3-yl)-N-mesityl-2-oxoacetamide


Enhanced Lipophilicity and Steric Bulk Differentiate the Mesityl Amide from the N,N-Diethyl Analog

The N-mesityl derivative exhibits a calculated partition coefficient (cLogP) of 2.17 and a polar surface area (PSA) of 84.86 Ų . In contrast, the N,N-diethyl analog (CID 58558) has a computed XLogP3-AA of 2.5, 0 hydrogen bond donors, and only 2 hydrogen bond acceptors, resulting in a substantially lower PSA (estimated ~40–50 Ų) [1]. The higher PSA of the mesityl compound, combined with its single H-bond donor, predicts superior aqueous solubility and a distinct membrane permeability profile compared to the more lipophilic, PSA-deficient diethyl analog. This difference is critical when tuning central nervous system (CNS) penetration or minimizing off-target binding to hydrophobic protein pockets during lead optimization.

Medicinal Chemistry ADME Optimization Lipophilicity

The Mesityl Group Improves Steric Shielding and Metabolic Stability Over the 2,6-Dimethylphenyl Isomer

The target compound incorporates a 2,4,6-trimethylphenyl (mesityl) amide, which introduces a para-methyl group absent in the closely related 2,6-dimethylphenyl analog (CAS 862831-68-3). This additional methyl substituent increases steric bulk around the amide bond, which can slow metabolic N-dealkylation or amide hydrolysis by cytochrome P450 enzymes. While no direct metabolic stability data were identified for these specific compounds in the retrieved literature, computational steric parameter analysis (e.g., Taft Es or Charton values) consistently ranks mesityl > 2,6-dimethylphenyl in steric demand . This is a well-established class-level inference for ortho-substituted anilides: increased steric hindrance proximal to the amide bond reduces susceptibility to enzymatic cleavage [1].

Metabolic Stability CYP Inhibition Steric Effects

1,2-Dimethylation of the Indole Ring Abolishes the N–H Hydrogen Bond Donor Present in Monomethyl and Unsubstituted Indole Analogs

The target compound bears methyl groups at both the indole N1 and C2 positions. Closely related analogs such as 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2,4,6-trimethylphenyl)acetamide (CAS 852372-14-6) retain an N1–H hydrogen bond donor, while the fully unsubstituted indole analog (CAS 852367-94-3) possesses both N1–H and C2–H donors . The 1,2-dimethylation eliminates all indole N–H donor capacity, reducing hydrogen bond donor count to 2 (both on the amide), compared to 3 for the N1–H indole analogs. This modification is predicted to enhance passive membrane permeability and reduce polar desolvation penalties, while also altering the hydrogen bonding complementarity with biological targets such as kinases or phospholipases that may recognize the indole N–H as a key pharmacophoric element [1].

Hydrogen Bonding Target Selectivity Solubility

Moderate Lipase Inhibitory Activity Distinguishes the Indolyl Oxoacetamide Scaffold from Orlistat

A structurally related series of conophylline-inspired indolyl oxoacetamides was evaluated for porcine pancreatic lipase inhibition [1]. The most potent analogs (12b and 12c) exhibited IC50 values of 3.26 and 2.95 µM, respectively, which is approximately 3-fold weaker than the standard drug orlistat (IC50 0.99 µM). Although the specific target compound 2-(1,2-dimethyl-1H-indol-3-yl)-N-mesityl-2-oxoacetamide was not directly tested in this study, its core scaffold and substitution pattern place it within the same chemotype. By class-level inference, the mesityl amide and 1,2-dimethyl substitution would be expected to modulate potency relative to the reported analogs through altered steric fit and hydrogen bonding within the lipase active site. Procurement of this compound for structure-activity relationship (SAR) expansion around the 12b/12c chemotype is a rational strategy to probe the effect of increased steric bulk at the amide terminus on lipase inhibition.

Pancreatic Lipase Inhibition Anti-Obesity Conophylline Analogs

High-Value Application Scenarios for 2-(1,2-Dimethyl-1H-indol-3-yl)-N-mesityl-2-oxoacetamide


Lead Optimization of Pancreatic Lipase Inhibitors for Anti-Obesity Programs

Building on the demonstrated pancreatic lipase inhibitory activity of conophylline-inspired indolyl oxoacetamides (IC50 ~3 µM for lead analogs), 2-(1,2-dimethyl-1H-indol-3-yl)-N-mesityl-2-oxoacetamide serves as a sterically demanding analog to probe the lipophilic sub-pocket of the enzyme active site [1]. Its procurement is justified for systematic SAR campaigns aiming to improve potency beyond the current 3 µM threshold while maintaining selectivity over other serine hydrolases.

Synthesis of Bisindolylmaleimide Kinase Inhibitors

N-substituted indole-3-glyoxylamides are established precursors for the synthesis of indolylaryl- and bisindolylmaleimides, a class of potent protein kinase C (PKC) and GSK-3β inhibitors [1]. The target compound's mesityl group provides a unique steric and electronic environment for the subsequent condensation with methyl aryl acetates, potentially yielding bisindolylmaleimides with distinct selectivity profiles.

Chemical Probe Development Targeting Microtubule Dynamics

Indolyl glyoxylamides such as BPR0C305 and indibulin have demonstrated oral antitumor activity through microtubule disruption [1]. The 1,2-dimethylindole-mesityl combination represents a novel chemotype within this pharmacophore space. Procurement for tubulin polymerization assays and cell cycle analysis is warranted to evaluate whether the mesityl substitution confers advantages in potency, solubility, or resistance to P-glycoprotein-mediated efflux.

Fragment-Based or DNA-Encoded Library (DEL) Synthesis

With a molecular weight of 334.42 Da and multiple synthetic handles (the amide and the indole C2 and N1 positions), the target compound is a suitable intermediate for library construction [1]. Its 1,2-dimethylindole core and mesityl amide offer physicochemical properties (cLogP 2.17, PSA 84.86 Ų) that align with lead-like chemical space, making it a valuable monomer for DEL or parallel synthesis efforts aimed at challenging targets such as protein-protein interactions.

Quote Request

Request a Quote for 2-(1,2-dimethyl-1H-indol-3-yl)-N-mesityl-2-oxoacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.